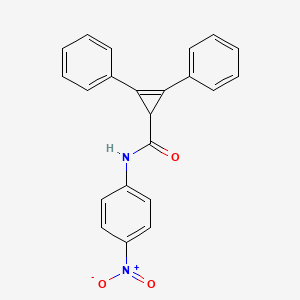
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide, also known as NPDPC, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide is complex and not fully understood. However, it is believed that this compound acts as a modulator of ion channels, particularly those involved in the release of neurotransmitters. N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to selectively inhibit the function of certain ion channels, leading to a decrease in neurotransmitter release. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to modulate the activity of enzymes involved in the synthesis and release of neurotransmitters.
Biochemical and Physiological Effects:
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has a range of biochemical and physiological effects, many of which are related to its ability to modulate ion channels and neurotransmitter release. This compound has been shown to decrease the release of glutamate and dopamine in the brain, suggesting that it may have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to modulate the activity of enzymes involved in the synthesis and release of neurotransmitters, suggesting that it may have potential applications in the treatment of mood disorders such as depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in lab experiments is its ability to selectively modulate the function of certain ion channels. This makes it a useful tool for investigating the role of these channels in various biological processes. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to have a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, there are also some limitations to using N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in lab experiments. For example, this compound can be difficult to synthesize and purify, which can limit its availability for use in experiments.
Direcciones Futuras
There are several future directions for research on N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide and its effects on various biological processes. Finally, there is a need for more research on the potential therapeutic applications of N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide in the treatment of neurological and mood disorders.
Métodos De Síntesis
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzaldehyde with cyclohexanone to form 4-nitrocyclohexenone. This intermediate is then reacted with diphenylacetylene in the presence of a palladium catalyst to form N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been used in a range of scientific research applications, including studies on the function of ion channels, neurotransmitter release, and synaptic plasticity. This compound has been shown to selectively inhibit the function of certain ion channels, making it a useful tool for investigating the role of these channels in various biological processes. Additionally, N-(4-nitrophenyl)-2,3-diphenyl-2-cyclopropene-1-carboxamide has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, suggesting that it may have potential applications in the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-22(23-17-11-13-18(14-12-17)24(26)27)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,21H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLGXTQZFUIKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2,3-diphenylcycloprop-2-ene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N'-{4-methoxy-3-[(2-nitrophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4960374.png)
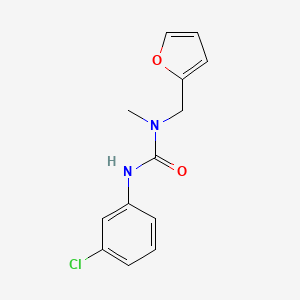
![5-[(4-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4960382.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B4960398.png)
![1-[2-(3-fluorophenyl)ethyl]-N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4960403.png)
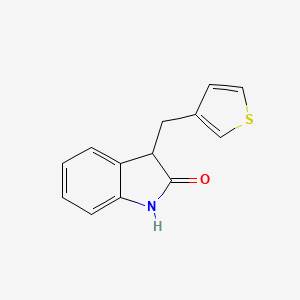
![N-(4-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4960422.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4960424.png)
![4-butyl-6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4960431.png)
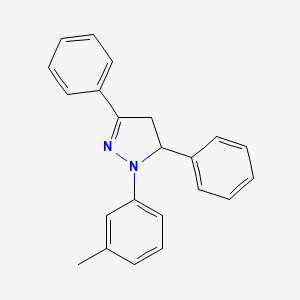
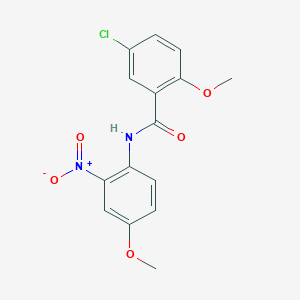
![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B4960464.png)